molecular formula C20H22O3 B1343497 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-73-2

3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1343497
CAS No.: 898793-73-2
M. Wt: 310.4 g/mol
InChI Key: HSELHLWKYJJDER-UHFFFAOYSA-N
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Description

3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C20H22O3 It is a derivative of propiophenone, characterized by the presence of a carboethoxy group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a Claisen-Schmidt condensation reaction between 2,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the desired 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
  • 3’-Carboethoxy-3-(4-methylphenyl)propiophenone
  • 3’-Carboethoxy-3-(2,4,6-trimethylphenyl)propiophenone

Uniqueness

3’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)12-15(16)3/h5-9,12-13H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSELHLWKYJJDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644674
Record name Ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-73-2
Record name Ethyl 3-[3-(2,4-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(2,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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